

An In-depth Technical Guide to the Chemical Structure and Properties of Optochin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Ethylhydrocupreine hydrochloride				
Cat. No.:	B1340536	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optochin, also known as ethylhydrocupreine, is a derivative of quinine that has historically been investigated for its therapeutic potential and is now primarily utilized as a key diagnostic agent for the presumptive identification of Streptococcus pneumoniae. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial spectrum of Optochin. Detailed experimental protocols for its application in microbiological assays are presented, alongside visualizations of its molecular interactions and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Optochin is a cinchona alkaloid, structurally characterized by a quinoline ring system linked to a quinuclidine ring through a hydroxymethyl group, with an ethoxy substitution on the quinoline ring.

Chemical Structure:

(Image of the chemical structure of Optochin would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers of Optochin



Identifier	Value	Citation	
IUPAC Name	(R)-(6-ethoxyquinolin-4-yl)- [(2S,4S,5R)-5-ethyl-1- azabicyclo[2.2.2]octan-2- yl]methanol	[1]	
Chemical Formula	C21H28N2O2	[2]	
CAS Number 522-60-1 (Optochin base)		[2]	
3413-58-9 (Optochin hydrochloride)	[3]		
PubChem CID 87880		[1]	
SMILES	CC[C@H]1CN2CC[C@H]1C[C @H]2INVALID-LINKO	[1]	

Physicochemical Properties

The physicochemical properties of Optochin, particularly its hydrochloride salt which is commonly used in laboratory settings, are crucial for its application and biological activity.

Table 2: Physicochemical Properties of Optochin



Property	Value	Citation
Molecular Weight	340.46 g/mol (base)	[2]
376.92 g/mol (hydrochloride)	[3]	
Melting Point	121-123°C (hydrochloride)	[3]
~240°C (decomposition, hydrochloride)	[4]	
Solubility	Completely soluble in water (hydrochloride)	[5]
Soluble in DMSO (125 mg/mL)	[3]	
Appearance	White to off-white solid	[3]

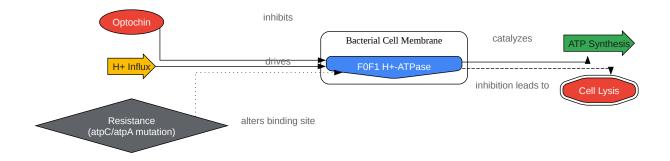
Mechanism of Action

Optochin exerts its antibacterial effect through the specific inhibition of the proton-translocating F0F1 ATPase (ATP synthase) in susceptible bacteria, most notably Streptococcus pneumoniae. This enzyme is critical for bacterial viability as it is the primary means of ATP synthesis through oxidative phosphorylation.

The F0 subunit of the ATPase is an integral membrane protein complex that forms a proton channel, while the F1 subunit is a peripheral membrane protein complex responsible for ATP synthesis. Optochin specifically targets the F0 complex, disrupting the proton gradient across the bacterial cell membrane. This inhibition of proton flow prevents the generation of ATP, leading to a cascade of detrimental effects, including the inability to maintain cellular homeostasis and eventual cell lysis. This lytic effect is attributed to changes in the cell membrane's surface tension.[5][6]

Resistance to Optochin in S. pneumoniae has been shown to arise from point mutations in the genes encoding the subunits of the F0 complex, specifically the atpC gene (encoding the c-subunit) and, less commonly, the atpA gene (encoding the a-subunit). These mutations alter the binding site of Optochin on the ATPase, reducing its inhibitory effect.





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Mechanism of Optochin Action and Resistance.

Antibacterial Spectrum and Activity

The antibacterial activity of Optochin is highly specific for Streptococcus pneumoniae. This specificity forms the basis of the Optochin susceptibility test, a cornerstone in clinical microbiology for the presumptive identification of this pathogen and its differentiation from other alpha-hemolytic streptococci, such as the viridans group streptococci, which are typically resistant.

Table 3: Antibacterial Activity of Optochin



Organism	Susceptibility	Typical MIC Range (μg/mL)	Typical Zone of Inhibition (5 µg disk)	Citation
Streptococcus pneumoniae	Susceptible	0.25 - 2.0	≥ 14 mm	[1]
Viridans group streptococci	Resistant	8 - 128	< 14 mm or no zone	[1]
Streptococcus pyogenes	Resistant	Not typically tested	No zone	
Enterococcus faecalis	Resistant	Not typically tested	No zone	_

Experimental Protocols: Optochin Susceptibility Test

The Optochin susceptibility test is a disk diffusion assay used to determine the susceptibility of an alpha-hemolytic streptococcus to Optochin.

Materials:

- Optochin disks (5 μg)
- 5% sheep blood agar plates
- Sterile inoculating loops or swabs
- Bacterial culture of an alpha-hemolytic streptococcus (18-24 hour culture)
- Incubator with a 5-10% CO2 atmosphere
- Millimeter ruler or caliper

Procedure:

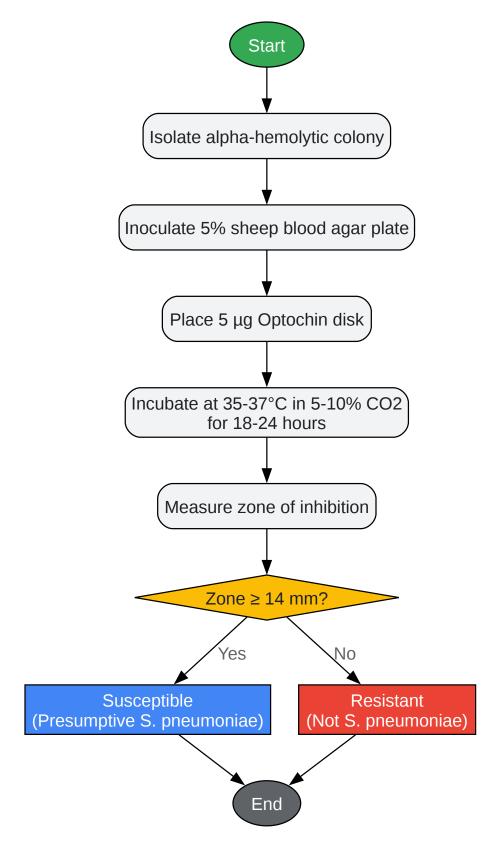


- Using a sterile inoculating loop or swab, select a well-isolated colony of the alpha-hemolytic organism to be tested.
- Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.
- Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.
- Gently press the disk to ensure it adheres firmly to the agar surface.
- Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.
- After incubation, observe the plate for a zone of inhibition around the Optochin disk.
- Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.

Interpretation of Results:

- Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater in diameter around a 6 mm disk.
- Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm in diameter.
- Equivocal: For zones of inhibition between 7 and 13 mm, further testing such as the bile solubility test is recommended for confirmation.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Optochin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340536#chemical-structure-and-properties-of-optochin]

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